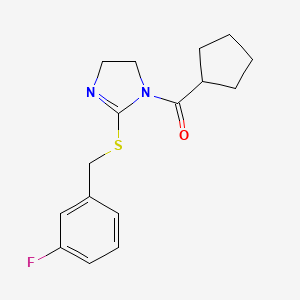
cyclopentyl(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentyl(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a useful research compound. Its molecular formula is C16H19FN2OS and its molecular weight is 306.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Cyclopentyl(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the available literature on its biological properties, including its pharmacological effects, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is C16H19FN2OS. It features a cyclopentyl group and an imidazole moiety, which are known to influence its biological activity. The compound's structure suggests potential interactions with various biological targets due to the presence of both sulfur and fluorine atoms, which can enhance lipophilicity and receptor binding affinity.
1. Antidepressant Activity
Research has indicated that imidazole derivatives can exhibit antidepressant-like effects. A study focusing on similar compounds demonstrated that certain imidazole derivatives acted as selective serotonin receptor ligands, particularly targeting the 5-HT1A and 5-HT7 receptors. This suggests that this compound may also possess antidepressant properties through modulation of serotonergic pathways .
2. Anticancer Potential
Imidazole derivatives have been studied for their anticancer properties. The compound's structural characteristics may contribute to its ability to inhibit tumor growth by interfering with cell signaling pathways involved in cancer progression. In vitro studies on related compounds have shown the ability to induce apoptosis in cancer cells, suggesting a similar potential for this compound .
3. Enzyme Inhibition
The compound may also act as an inhibitor of specific enzymes involved in disease processes. Similar imidazole-based compounds have been identified as inhibitors of phosphodiesterases (PDEs), which play a critical role in various signaling pathways. Inhibition of PDEs can lead to increased levels of cyclic nucleotides, thereby enhancing cellular signaling related to mood regulation and other physiological processes .
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- Receptor Binding : The compound likely interacts with serotonin receptors, potentially leading to altered neurotransmitter release and mood modulation.
- Cell Signaling Pathways : By inhibiting specific enzymes such as PDEs, the compound may enhance intracellular signaling pathways that are crucial for neuronal health and function.
Case Studies and Research Findings
Several studies have explored the biological activities of imidazole derivatives similar to this compound:
| Study | Findings |
|---|---|
| Study 1 | Identified potent ligands for serotonin receptors with potential antidepressant effects. |
| Study 2 | Demonstrated anticancer activity through apoptosis induction in tumor cells. |
| Study 3 | Explored structure-activity relationships highlighting the importance of substituents on biological activity. |
Propriétés
IUPAC Name |
cyclopentyl-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2OS/c17-14-7-3-4-12(10-14)11-21-16-18-8-9-19(16)15(20)13-5-1-2-6-13/h3-4,7,10,13H,1-2,5-6,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKANTZKZOBTCSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCN=C2SCC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













